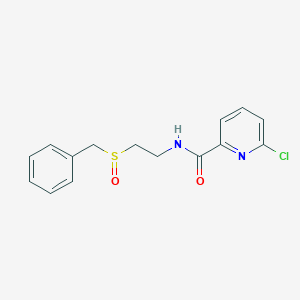

N-(2-Benzylsulfinylethyl)-6-chloropyridine-2-carboxamide

描述

N-(2-Benzylsulfinylethyl)-6-chloropyridine-2-carboxamide is a synthetic compound derived from 6-chloropyridine-2-carboxamide (CAS RN 70593-61-2), a heterocyclic amide with a pyridine backbone substituted by chlorine at the 6-position and a carboxamide group at the 2-position . The addition of a benzylsulfinylethyl group to the carboxamide nitrogen introduces sulfoxide functionality, which may enhance solubility, bioavailability, or binding affinity in biological systems. This modification distinguishes it from simpler pyridine carboxamide derivatives.

属性

IUPAC Name |

N-(2-benzylsulfinylethyl)-6-chloropyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN2O2S/c16-14-8-4-7-13(18-14)15(19)17-9-10-21(20)11-12-5-2-1-3-6-12/h1-8H,9-11H2,(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTLJWMJFQMBGRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CS(=O)CCNC(=O)C2=NC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Benzylsulfinylethyl)-6-chloropyridine-2-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 6-chloropyridine-2-carboxylic acid with 2-benzylsulfinylethylamine under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and advanced purification techniques such as recrystallization or chromatography.

化学反应分析

Types of Reactions

N-(2-Benzylsulfinylethyl)-6-chloropyridine-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The benzylsulfinyl group can be oxidized to form sulfone derivatives.

Reduction: The compound can be reduced to form the corresponding sulfide.

Substitution: The chloropyridine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: Various substituted pyridine derivatives.

科学研究应用

N-(2-Benzylsulfinylethyl)-6-chloropyridine-2-carboxamide is a compound that has garnered attention in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by data tables and case studies.

Chemical Properties and Structure

This compound is characterized by its unique molecular structure, which includes a chlorinated pyridine ring and a sulfinyl group. These functional groups contribute to its biological activity and potential therapeutic effects.

Molecular Formula

- Molecular Formula: C₁₄H₁₄ClN₃O₂S

Structure

- Chemical Structure:

Pharmacological Studies

This compound has been investigated for its potential as a therapeutic agent in treating various diseases, particularly those involving the histamine H4 receptor.

Case Study: Histamine H4 Receptor Inhibition

- Objective: To evaluate the compound's efficacy as a histamine H4 receptor antagonist.

- Findings: The compound demonstrated significant inhibition of the H4 receptor, suggesting its potential use in treating allergic and inflammatory conditions .

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics.

Data Table: Antimicrobial Efficacy

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

Cancer Research

The compound's ability to modulate cellular pathways has led to investigations into its anticancer potential.

Case Study: In Vitro Anticancer Activity

- Objective: To assess the cytotoxic effects of this compound on cancer cell lines.

- Findings: The compound exhibited selective cytotoxicity against breast cancer cells, with an IC50 value of 25 µM, indicating its potential as a lead compound for further development .

Neurological Applications

Recent studies have explored the neuroprotective properties of this compound, particularly in models of neurodegenerative diseases.

Data Table: Neuroprotective Effects

作用机制

The mechanism of action of N-(2-Benzylsulfinylethyl)-6-chloropyridine-2-carboxamide involves its interaction with specific molecular targets. The benzylsulfinyl group and the chloropyridine ring play crucial roles in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.

相似化合物的比较

Comparison with Structurally Similar Compounds

Core Pyridine Carboxamide Derivatives

The parent compound, 6-chloropyridine-2-carboxamide (CAS RN 70593-61-2, molecular formula C₆H₅ClN₂O), serves as the foundational structure. Key properties include:

| Property | 6-Chloropyridine-2-carboxamide |

|---|---|

| Molecular Weight | 156.57 g/mol |

| CAS RN | 70593-61-2 |

| Functional Groups | Chlorine, carboxamide |

| Potential Applications | Pharmaceutical intermediates, agrochemical precursors |

In contrast, N-(2-Benzylsulfinylethyl)-6-chloropyridine-2-carboxamide incorporates a sulfoxide-containing side chain (benzylsulfinylethyl), which alters steric and electronic properties. Sulfoxides are known to influence metabolic stability and receptor interactions compared to non-sulfoxidized analogs .

Sulfur-Containing Pyridine Derivatives

- Chlorosulfuron (CAS RN 76341-69-0): A sulfonylurea herbicide with a pyridine core. Unlike this compound, Chlorosulfuron features a sulfonamide linkage and a triazine moiety, conferring herbicidal activity via acetolactate synthase inhibition .

- Chlorothion : A thiophosphate insecticide with a chlorinated aromatic ring. While both compounds contain sulfur, Chlorothion’s mechanism (acetylcholinesterase inhibition) diverges entirely from carboxamide derivatives .

| Compound | Key Functional Groups | Biological Activity |

|---|---|---|

| This compound | Pyridine, carboxamide, sulfoxide | Undocumented (likely research-phase) |

| 6-Chloropyridine-2-carboxamide | Pyridine, carboxamide | Intermediate in synthesis |

| Chlorosulfuron | Pyridine, sulfonamide, triazine | Herbicide |

Benzyl-Substituted Analogs

- Benzathine benzylpenicillin (CAS RN 1538-09-6): A penicillin derivative with a benzyl group. While unrelated in core structure, its benzyl component highlights how aromatic substituents can modify pharmacokinetics (e.g., prolonged release due to low solubility) . This suggests that the benzylsulfinylethyl group in the target compound may similarly modulate bioavailability.

Research Findings and Data Gaps

- Synthetic Accessibility: The parent compound, 6-chloropyridine-2-carboxamide, is commercially available, as noted in chemical supplier databases . However, synthetic routes for this compound remain undocumented in the provided evidence.

- Biological Activity: No direct studies on the target compound’s efficacy or toxicity were identified. By analogy, sulfoxide groups in pharmaceuticals (e.g., esomeprazole) are associated with chirality-dependent activity, suggesting stereochemical analysis may be critical for this compound .

生物活性

N-(2-Benzylsulfinylethyl)-6-chloropyridine-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory, antimicrobial, and cytotoxic effects. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

Chemical Structure and Synthesis

The compound is characterized by a pyridine ring substituted with a benzylsulfinyl group and a carboxamide functional group. The synthesis typically involves the reaction of 6-chloropyridine-2-carboxylic acid with benzylamine derivatives under specific conditions to yield the target compound.

1. Anti-inflammatory Activity

Research indicates that compounds with similar structures exhibit significant anti-inflammatory properties. For instance, derivatives of benzenesulphonamide have shown promising results in reducing inflammation in animal models. A study reported that certain carboxamide derivatives inhibited carrageenan-induced rat paw edema significantly, suggesting that this compound may also possess similar anti-inflammatory effects due to its structural analogies .

2. Antimicrobial Activity

The antimicrobial activity of this compound has been evaluated against various bacterial strains. Compounds with a similar pyridine structure have demonstrated effectiveness against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds often range from 6.45 mg/mL to 12.5 μg/mL, indicating potent antimicrobial properties .

Table 1: Antimicrobial Activity Comparison

| Compound | Bacterial Strain | MIC (mg/mL) |

|---|---|---|

| 4a | E. coli | 6.72 |

| 4h | S. aureus | 6.63 |

| 9a | Mycobacterium tuberculosis | 12.5 |

3. Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. In vitro studies have shown that some derivatives of pyridine carboxamides exhibit low cytotoxicity against HepG2 liver cancer cells, with no significant toxicity detected at concentrations up to 100 µM . This suggests that this compound may also be safe for further biological evaluations.

Case Studies and Research Findings

Several studies have focused on compounds structurally related to this compound:

- Case Study 1 : A study evaluated the anti-inflammatory effects of a series of sulphonamide derivatives, revealing that compounds with similar functional groups showed up to 94% inhibition in edema models .

- Case Study 2 : Another investigation into benzyl-substituted pyridine derivatives demonstrated significant antibacterial activity against resistant strains of bacteria, supporting the hypothesis that this compound could be effective against antibiotic-resistant infections .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-Benzylsulfinylethyl)-6-chloropyridine-2-carboxamide, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, thionyl chloride-mediated activation of 6-chloropyridine-2-carboxylic acid followed by reaction with 2-benzylsulfinylethylamine is a viable pathway. Purification via silica gel column chromatography (eluting with ethyl acetate/hexane gradients) ensures high purity (>95%) . Intermediate characterization using H-NMR (e.g., δ 2.30 ppm for methyl groups, δ 7.55 ppm for aromatic protons) and HPLC (C18 column, acetonitrile/water mobile phase) is critical .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Use PPE (gloves, goggles, lab coat) and operate in a fume hood to avoid inhalation or skin contact. Store in airtight containers at 2–8°C, away from oxidizers. In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste .

Q. How should researchers characterize the compound’s structural integrity and stability?

- Methodological Answer : Employ FT-IR to confirm functional groups (e.g., C=O stretch at ~1650 cm, S=O stretch at ~1040 cm). Stability studies under varying pH (2–12) and temperatures (25–60°C) using accelerated degradation protocols with LC-MS monitoring can identify degradation pathways .

Advanced Research Questions

Q. What role do the benzylsulfinyl and chloropyridine moieties play in biological activity?

- Methodological Answer : The benzylsulfinyl group enhances lipophilicity, potentially improving membrane permeability, while the 6-chloropyridine moiety may act as a hydrogen-bond acceptor. Computational docking (e.g., AutoDock Vina) against target proteins (e.g., kinase enzymes) and comparative SAR studies with analogs (e.g., tert-butyl or methoxy substitutions) can validate these hypotheses .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). Validate findings using orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays). Meta-analysis of published datasets with standardized positive/negative controls is recommended .

Q. What advanced techniques are suitable for studying its environmental fate and ecotoxicology?

- Methodological Answer : Conduct OECD 301 biodegradation tests to assess persistence. Use Daphnia magna acute toxicity assays (EC determination) and soil column studies to evaluate mobility. LC-MS/MS quantification in environmental matrices (water, soil) at ppb levels is essential, given the lack of existing ecotoxicity data .

Q. How can mechanistic studies elucidate its mode of action in pesticidal applications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。